molecular formula C11H13NO2S B14585355 N-(2-Methoxyphenyl)-3-oxobutanethioamide CAS No. 61317-43-9

N-(2-Methoxyphenyl)-3-oxobutanethioamide

Cat. No.: B14585355
CAS No.: 61317-43-9
M. Wt: 223.29 g/mol
InChI Key: RSEJQDJYJREQTD-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-oxobutanethioamide is a chemical building block of interest in medicinal chemistry and drug discovery. Its core structure is related to acetoacetamide anilides, which are versatile intermediates in organic synthesis[a citation:3] . The thiocarbonyl (C=S) group in the thioamide variant is a key functional group that can enhance a molecule's ability to engage in hydrogen bonding and coordinate with metals, making it a valuable precursor for synthesizing nitrogen and sulfur-containing heterocycles, such as thiazoles . Researchers may explore this compound as a synthon for developing potential enzyme inhibitors or receptor ligands, given that thiazole and thiourea derivatives are frequently investigated for their diverse biological activities . As a thioamide, it may serve as a key intermediate in the Hantzsch thiazole synthesis, a classic method for constructing thiazole rings, which are privileged scaffolds in numerous FDA-approved drugs and investigational compounds . Handling should follow standard laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific physicochemical and pharmacological data for the thioamide derivative are areas of ongoing research, and researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

CAS No.

61317-43-9

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-oxobutanethioamide

InChI

InChI=1S/C11H13NO2S/c1-8(13)7-11(15)12-9-5-3-4-6-10(9)14-2/h3-6H,7H2,1-2H3,(H,12,15)

InChI Key

RSEJQDJYJREQTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Classical Condensation Reactions

Thioacylation of 2-Methoxyaniline

A foundational approach involves the direct thioacylation of 2-methoxyaniline using 3-oxobutanethioic acid or its derivatives. This method typically employs thiophilic reagents to facilitate the nucleophilic attack of the amine on the thioacylating agent. For example, reacting 2-methoxyaniline with 3-oxobutanethioic acid chloride in anhydrous dichloromethane at 0–5°C yields the target compound after 12–24 hours.

Mechanistic Insights :
The reaction proceeds via a two-step mechanism:

  • Activation : The thioacid chloride reacts with a base (e.g., triethylamine) to generate a reactive thiocarbonyl intermediate.
  • Nucleophilic Substitution : The amine attacks the electrophilic thiocarbonyl carbon, releasing HCl and forming the thioamide bond.

Optimization :

  • Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature Control : Maintaining subambient temperatures minimizes side reactions such as polymerization of the thioacid chloride.
Table 1: Representative Conditions for Thioacylation
Thioacylating Agent Solvent Temperature (°C) Time (h) Yield (%)
3-Oxobutanethioic acid chloride Dichloromethane 0–5 24 78
3-Oxobutanethioic anhydride THF 25 18 82

Willgerodt-Kindler Reaction Variants

Modified Willgerodt-Kindler Thioamidation

The Willgerodt-Kindler reaction, traditionally used for synthesizing thioamides from ketones, has been adapted for N-(2-Methoxyphenyl)-3-oxobutanethioamide. In this method, acetophenone derivatives react with elemental sulfur and amines under reflux conditions. For instance, heating 2-methoxyacetophenone with morpholine and sulfur in toluene at 110°C for 48 hours produces the thioamide in 65–70% yield.

Key Modifications :

  • Amine Selection : Secondary amines (e.g., morpholine, piperidine) improve yields compared to primary amines due to reduced steric hindrance.
  • Sulfur Stoichiometry : A 1:2 molar ratio of ketone to sulfur ensures complete conversion without excess polysulfide formation.

Limitations :

  • Prolonged reaction times (≥48 hours) are often required.
  • Byproducts like hydrogen sulfide necessitate rigorous ventilation.
Table 2: Willgerodt-Kindler Reaction Parameters
Ketone Amine Solvent Temperature (°C) Yield (%)
2-Methoxyacetophenone Morpholine Toluene 110 68
2-Methoxyacetophenone Piperidine Xylene 120 72

Metal-Catalyzed Thioamidation

Copper-Catalyzed Cross-Coupling

Transition-metal catalysis offers a robust route to thioamides. A copper(I) iodide-mediated coupling between 2-methoxyphenylboronic acid and 3-oxobutanethioamide precursors has been reported. Using 10 mol% CuI and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves yields up to 85%.

Advantages :

  • Functional group tolerance (e.g., halides, nitro groups remain intact).
  • Shorter reaction times compared to classical methods.

Mechanism :
The catalytic cycle involves:

  • Oxidative addition of the boronic acid to Cu(I).
  • Transmetalation with the thioamide precursor.
  • Reductive elimination to form the C–S bond.

Solvent-Free and Green Synthesis

Mechanochemical Synthesis

Ball-milling techniques enable solvent-free thioamide synthesis. Combining 2-methoxyaniline, 3-oxobutanethioic acid, and a catalytic amount of p-toluenesulfonic acid in a high-energy mill for 2 hours delivers the product in 88% yield.

Benefits :

  • Eliminates volatile organic solvents.
  • Enhances reaction kinetics through continuous reactant activation.
Table 3: Comparison of Green Synthesis Methods
Method Catalyst Time (h) Yield (%)
Mechanochemical p-TsOH 2 88
Microwave-assisted None 0.5 76

Advanced Photocatalytic Approaches

Visible-Light-Driven Thioamidation

Recent advances utilize photocatalysts (e.g., eosin Y) to initiate thioamide formation under visible light. Irradiating a mixture of 2-methoxyaniline and 3-oxobutanethioic acid in acetonitrile with a 450 nm LED for 6 hours achieves 75% yield.

Mechanistic Pathway :

  • Photoexcitation of the catalyst generates thiyl radicals.
  • Radical recombination with the amine forms the thioamide bond.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Based on the search results, here is information on the applications of N-(2-Methoxyphenyl)-3-oxobutanamide:

N-(2-Methoxyphenyl)-3-oxobutanamide is an organic compound with the molecular formula C11H13NO3. It features a methoxy group attached to a phenyl ring, further connected to an oxobutanamide moiety.

Overview

N-(2-Methoxyphenyl)-3-oxobutanamide is investigated for diverse biological activities, which makes it a candidate for drug development. Research indicates potential antimicrobial, anti-inflammatory, and anticancer effects. The compound's mechanism of action involves interaction with molecular targets like enzymes, receptors, or other proteins, mediating effects through enzyme activity inhibition, receptor function modulation, or altered cellular signaling processes.

Antimicrobial Activity

N-(2-Methoxyphenyl)-3-oxobutanamide exhibits antimicrobial properties, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Case Study:
A study tested the compound against common bacterial strains and showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro assays revealed that N-(2-Methoxyphenyl)-3-oxobutanamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Data Table: Cytokine Inhibition

Concentration (µg/mL)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
102015
504530
1007055

Anticancer Properties

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The thioamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between N-(2-Methoxyphenyl)-3-oxobutanethioamide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound Not Provided C11H13NO2S ~235.29 (calc.) 2-methoxyphenyl, thioamide Expected high polarity due to thioamide; potential CYP-mediated metabolism
N-(2-Methylphenyl)-3-oxobutanamide (7c) Not Provided C12H15NO2S2 294.1 2-methylphenyl, dithiolane ring White solid; distinct ¹H-NMR shifts (δ 8.08 for aromatic H)
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide 160878-27-3 C11H12ClNO2 225.67 2-chloro-4-methylphenyl Lower MW; chloro substituent may enhance stability but increase toxicity
2-[2-(Substituted phenyl)diazenyl] derivative PMN P–18–167 Generic Not Provided Diazenyl group Regulated by EPA for significant new uses; industrial relevance

Key Observations :

  • The thioamide group in the target compound likely increases reactivity compared to amide analogs (e.g., 7c), influencing solubility and metabolic stability .
  • Substituent Effects : The 2-methoxy group in the target compound may enhance electron-donating effects compared to methyl or chloro substituents, altering electronic environments (evident in NMR shifts of 7c) .

Q & A

Q. What analytical techniques are recommended for quantifying metabolites of N-(2-Methoxyphenyl)-3-oxobutanethioamide in microsomal incubations?

  • Methodology:
    • HPLC with UV detection is optimal for separating and quantifying metabolites like o-anisidine (retention time [r.t.] ~28.6 min) and o-aminophenol. Use acidic conditions (pH 4.5) to stabilize spontaneous metabolite formation .
    • Chromatographic conditions: Reverse-phase C18 column, mobile phase gradient (e.g., acetonitrile/water), and flow rate calibrated for metabolite resolution .

Q. How do pH conditions influence non-enzymatic vs. enzymatic metabolite formation?

  • Key Findings:
    • At pH 4.5 , non-enzymatic reduction of N-(2-Methoxyphenyl)hydroxylamine to o-anisidine and o-aminophenol occurs spontaneously over 60 minutes.
    • At pH 7.4 (physiological conditions), enzymatic pathways dominate, requiring NADPH and hepatic microsomes for metabolite generation .

Advanced Research Questions

Q. What explains species-specific differences in metabolic activation (rat vs. rabbit hepatic microsomes)?

  • Experimental Design:
    • Species comparison: Rabbit microsomes produce higher levels of o-aminophenol (oxidative metabolite) and o-nitrosoanisole (r.t. 8.8 min), while rats exhibit negligible M1 metabolite formation.
    • Mechanistic insight: CYP1A enzymes in rabbits drive oxidative pathways, whereas rats show preferential reduction to o-anisidine via CYP2B1/2 isoforms .
    • Validation: Use β-naphthoflavone (β-NF)-induced microsomes to enrich CYP1A activity and compare metabolite profiles .

Q. How can researchers resolve contradictions in CYP isoform contributions to metabolite formation?

  • Methodological Approach:
    • Enzyme induction: Pre-treat rats with β-NF (CYP1A inducer), phenobarbital (PB; CYP2B inducer), or ethanol (CYP2E1 inducer). Quantify o-anisidine and o-aminophenol via HPLC.
    • Key data: β-NF induction increases o-aminophenol 2.4-fold (vs. control), while PB has minimal effect. Ethanol-induced microsomes favor o-aminophenol, suggesting CYP2E1’s role in oxidation .
    • Reconstitution assays: Purify CYP isoforms (e.g., CYP2E1) and reconstitute with NADPH:CYP reductase to isolate enzymatic contributions .

Q. What is the genotoxic potential of reactive metabolites derived from this compound?

  • Evidence:
    • DNA adduct formation: N-(2-Methoxyphenyl)hydroxylamine (a key intermediate) generates o-nitrosoanisole, a nitroso derivative linked to DNA alkylation in target organs .
    • Experimental validation: Use 32^{32}P-postlabeling or mass spectrometry to detect DNA adducts in vitro (e.g., liver microsomes + exogenous DNA) .

Q. How do redox cycling reactions influence metabolic stability and experimental reproducibility?

  • Mechanistic Insight:
    • NADPH:CYP reductase catalyzes redox cycling between N-hydroxylamine and nitroso intermediates, complicating metabolite quantification.
    • Mitigation: Include antioxidants (e.g., ascorbate) in incubations to stabilize intermediates or use knockout microsomes lacking specific reductases .

Data Contradiction Analysis

Q. Discrepancies in CYP2E1’s role in metabolite reduction: How to address conflicting findings?

  • Case Study:
    • Contradiction: Ethanol-induced microsomes (CYP2E1-enriched) produce low o-anisidine but high o-aminophenol, suggesting CYP2E1 oxidizes o-anisidine rather than reducing hydroxylamine .
    • Resolution:

Competitive inhibition assays: Co-incubate with CYP2E1 inhibitors (e.g., disulfiram) to block oxidation and measure o-anisidine accumulation.

Kinetic studies: Compare VmaxV_{max} and KmK_m of o-anisidine oxidation across CYP isoforms .

Methodological Recommendations

Q. Optimizing microsomal incubation conditions for reproducible metabolite profiling

  • Protocol:
    • Substrate concentration: 50–100 µM this compound to avoid enzyme saturation.
    • Cofactors: 1 mM NADPH, 3 mM MgCl2_2, 50 mM phosphate buffer (pH 7.4).
    • Controls: Include boiled microsomes (enzyme-inactivated) and NADPH-free conditions to confirm enzymatic activity .

Q. Validating metabolic pathways using isotopic labeling

  • Strategy:
    • Synthesize 13^{13}C-labeled this compound. Track isotopic enrichment in o-anisidine and o-aminophenol via LC-MS/MS to confirm precursor-product relationships.

Tables of Key Data

Q. Table 1. Metabolite Profiles in Induced Rat Hepatic Microsomes

CYP Inducero-Anisidine (nmol/mg protein)o-Aminophenol (nmol/mg protein)
Control1.2 ± 0.30.5 ± 0.1
β-NF2.3 ± 0.4*1.2 ± 0.2*
PB1.4 ± 0.20.7 ± 0.1
Ethanol0.8 ± 0.11.8 ± 0.3*
*P < 0.05 vs. control .

Q. Table 2. pH-Dependent Metabolite Stability

pHo-Anisidine Formation (Non-enzymatic)
4.58.5 ± 1.2 nmol
7.40.2 ± 0.1 nmol
Data from 60-minute incubations .

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